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Executive Summary

Desmethyl lacosamide, the primary human metabolite of the anti-epileptic drug lacosamide, is
considered pharmacologically inactive. This technical guide provides a comprehensive
overview of the preclinical toxicology data relevant to desmethyl lacosamide. As direct
toxicological testing on this metabolite is limited, this guide focuses on the extensive preclinical
safety evaluation of the parent compound, lacosamide, to support the safety assessment of
desmethyl lacosamide. The data presented herein, derived from a range of in vitro and in vivo
studies, demonstrates a favorable preclinical safety profile for lacosamide, and by extension,
for its inactive metabolite. Key findings from acute, repeat-dose, genetic, and reproductive
toxicology, as well as carcinogenicity studies, are summarized. Detailed experimental protocols
and quantitative data are provided to offer a thorough understanding of the preclinical safety
assessment.

Introduction

Lacosamide is an anti-epileptic drug approved for the treatment of partial-onset seizures. Its
mechanism of action involves the selective enhancement of slow inactivation of voltage-gated
sodium channels and interaction with collapsin-response mediator protein 2 (CRMP-2).[1][2] In
humans and preclinical species such as mice, rats, and dogs, lacosamide is primarily
metabolized to O-desmethyl lacosamide (SPM 12809).[3] Crucially, this major metabolite has
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been shown to be pharmacologically inactive, as demonstrated by its lack of activity in the
maximal electroshock (MES) seizure model.[3]

The toxicological assessment of a drug metabolite is a critical component of the overall safety
evaluation. For metabolites that are pharmacologically inactive and do not exhibit unique
toxicity, the safety profile of the parent drug is often considered sufficient to cover the potential
risks. This guide synthesizes the available preclinical toxicology data for lacosamide to provide
a robust safety assessment for desmethyl lacosamide, in line with established regulatory
principles.

Metabolic Pathway

Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19,
CYP2C9, and CYP3A4, to form its O-desmethyl metabolite.[3] This metabolic conversion is the
main pathway for lacosamide clearance in humans.

CYP2C19, CYP2C9, CYP3A4 O-demethylation
(Hepatic Metabolism)

Click to download full resolution via product page

Metabolic conversion of Lacosamide to its inactive metabolite.

General Toxicology

The general toxicity of lacosamide has been evaluated in a series of acute and repeat-dose
studies in various animal species.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the potential
for acute toxicity.

Table 1: Summary of Acute Toxicity Studies with Lacosamide
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Species Route of Administration Key Findings

Clinical signs of neurotoxicity
Mouse Oral (gavage), IV (bolus) )
at high doses.

The estimated median lethal
Rat Oral (gavage), IV (bolus) dose (LD50) in rats after oral
administration is 253 mg/kg.[4]

Clinical signs of neurotoxicity
Dog Oral (gavage) including ataxia, tremors, and

convulsions at high doses.[3]

Experimental Protocol: Acute Oral Toxicity Study (Rat)

o Test System: Sprague-Dawley rats.

o Administration: Single oral gavage administration of lacosamide.
» Dose Levels: Arange of doses to determine the lethal dose.

¢ Observation Period: 14 days.

o Parameters Evaluated: Clinical signs of toxicity, mortality, body weight changes, and gross
pathology at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice, rats, and dogs for durations up to 13
weeks, 6 months, and 12 months, respectively.[5]

Table 2: Summary of Repeat-Dose Toxicity Studies with Lacosamide
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Key Findings
Species Duration Route NOAEL* at Higher
Doses

Increased

mortality at 300
Rat 4 and 13 weeks Oral 100 mg/kg/day[3] mg/kg/day.

Clinical signs of

neurotoxicity.[3]

Ataxia,
hypoactivity,
tremor, emesis,
Dog 2 weeks \ - o
salivation, and
convulsions at

215 mg/kg.[3]

*No Observed Adverse Effect Level

Experimental Protocol: 13-Week Oral Toxicity Study (Rat)

e Test System: CD rats.

o Administration: Daily oral gavage.

e Dose Levels: Multiple dose levels, including a control group.

o Parameters Evaluated: Clinical observations, body weight, food consumption,
ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic
and microscopic pathology.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of lacosamide on the
central nervous, cardiovascular, and respiratory systems. In vitro studies showed that
lacosamide can reduce the action potential duration in cardiac tissue and inhibit sodium
currents in isolated cells.[3] In vivo studies in anesthetized dogs and monkeys demonstrated
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dose-dependent decreases in cardiac conduction, including increases in PR interval and QRS
duration, and atrioventricular block.[3][6]

Genetic Toxicology

A comprehensive battery of in vitro and in vivo studies was conducted to evaluate the
genotoxic potential of lacosamide. The results indicated that lacosamide is not genotoxic.

Table 3: Summary of Genetic Toxicology Studies with Lacosamide

Metabolic
Assay Test System Pyt Result
ctivation

Bacterial Reverse o ) ] ] ]
) S. typhimurium, E. coli ~ With and without S9 Negative[3]
Mutation (Ames)

In vitro Mouse L5178Y mouse ) ) -
With and without S9 Weakly Positive[3]

Lymphoma lymphoma cells

In vivo Micronucleus Mouse bone marrow N/A Negative[3]

In vivo Unscheduled

) Rat hepatocytes N/A Negative[3]
DNA Synthesis (UDS)

While the mouse lymphoma assay yielded a weakly positive result, this was not considered a
significant concern in the absence of other evidence of genotoxic or carcinogenic potential.[3]

Experimental Protocol: In Vivo Micronucleus Test (Mouse)
o Test System: CD-1 mice.
o Administration: Typically oral or intraperitoneal.

e Dose Levels: Arange of doses up to a maximum tolerated dose, along with a vehicle and a
positive control.

o Sample Collection: Bone marrow is typically collected at 24 and 48 hours after a single
administration or at 24 hours after the final dose in a repeat-dose study.
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e Analysis: Polychromatic erythrocytes (PCESs) are analyzed for the presence of micronuclei.
The ratio of PCEs to normochromatic erythrocytes (NCES) is also calculated to assess bone
marrow toxicity.

Carcinogenicity

Two-year carcinogenicity studies were conducted in mice and rats, and there was no evidence
of drug-related carcinogenicity.[7]

Table 4: Summary of Carcinogenicity Studies with Lacosamide

Species Duration Route Key Findings

No evidence of drug-
Mouse 104 weeks Oral related

carcinogenicity.[5]

No evidence of drug-
Rat 104 weeks Oral related

carcinogenicity.[5]

Experimental Protocol: 2-Year Carcinogenicity Bioassay (Rat)
o Test System: Fischer 344 rats.
o Administration: Lacosamide administered in the diet or by gavage for 104 weeks.

» Dose Levels: Typically three dose levels and a control group, with the high dose selected to
be a maximum tolerated dose based on 6-month toxicity studies.

o Parameters Evaluated: Survival, clinical observations, body weight, food consumption, and
comprehensive histopathological examination of all tissues.

Reproductive and Developmental Toxicology

Lacosamide was evaluated in a full battery of reproductive and developmental toxicology
studies.
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Table 5: Summary of Reproductive and Developmental Toxicology Studies with Lacosamide
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Study Type

Species

Dose Levels

Key Findings

Fertility and Early
Embryonic

Development

Rat

Up to 200
mg/kg/day[1]

Dose-related effects
on estrous cycles and
a decrease in prostate
weight at all dose
levels. No interference
with reproductive
capacity at the low
dose.[8]

Embryo-fetal

Development

Rat

Up to 200
mg/kg/day[1]

Developmental toxicity
observed at
maternally toxic
doses. No evidence of

teratogenicity.[1]

Embryo-fetal

Development

Rabbit

Up to 25 mg/kg/day[1]

Developmental toxicity
observed at
maternally toxic
doses. No evidence of

teratogenicity.[1]

Pre- and Postnatal

Development

Rat

Increased prenatal
and neonatal mortality
at maternally toxic
doses. No adverse
effects on post-
weaning growth and
development of F1

offspring.[8]

Juvenile Animal Study

Rat

Up to 180
mg/kg/day[1]

No indication of age-
specific toxicity. Body
weight reduction was
dose-limiting, with a
secondary slight delay

in development.[1]
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] ] No indication of age-
Juvenile Animal Study  Dog Up to 25 mg/kg/day[1] -~ o
specific toxicity.[1]

Experimental Protocol: Embryo-fetal Development Study (Rabbit)

Test System: New Zealand White rabbits.

o Administration: Daily oral gavage during the period of organogenesis (e.g., gestation days 6-
18).

e Dose Levels: At least three dose levels plus a control. The high dose is intended to induce
minimal maternal toxicity.

o Evaluations: Dams are monitored for clinical signs, body weight, and food consumption. At
termination (e.g., gestation day 29), uterine contents are examined. Fetuses are weighed
and examined for external, visceral, and skeletal malformations.

Logical Framework for Safety Assessment

The preclinical safety assessment of desmethyl lacosamide relies on a weight-of-evidence
approach, integrating pharmacokinetic and toxicological data of the parent drug.
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Preclinical safety assessment workflow for desmethyl lacosamide.
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Conclusion

The comprehensive preclinical toxicology program for lacosamide has not identified any
significant safety concerns that would be uniquely attributable to its major, pharmacologically
inactive metabolite, desmethyl lacosamide. The adverse effects observed with lacosamide
administration are primarily extensions of its pharmacology on the central nervous system and
are reversible. Lacosamide is not genotoxic or carcinogenic in vivo. Developmental toxicity was
only observed at doses that were also toxic to the mother, and no teratogenic effects were
noted. The established safety profile of lacosamide, coupled with the confirmed
pharmacological inactivity of desmethyl lacosamide, provides strong evidence for the low
toxicological potential of this metabolite. Therefore, based on the available data, desmethyl
lacosamide is not expected to pose a significant toxicological risk in humans under the
therapeutic use of lacosamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b196003#desmethyl-lacosamide-in-preclinical-
toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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